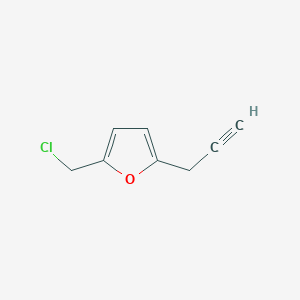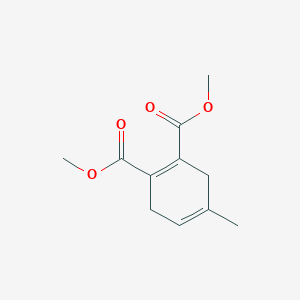
1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester is an organic compound with the molecular formula C11H14O4. This compound is a derivative of cyclohexadiene and is characterized by the presence of two ester groups and a methyl group attached to the cyclohexadiene ring. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester can be synthesized through the esterification of 1,4-cyclohexadiene-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the ester groups or the methyl group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the ester or methyl groups.
Applications De Recherche Scientifique
1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4-methyl-, dimethyl ester involves its interaction with molecular targets through its functional groups. The ester groups can participate in esterification and hydrolysis reactions, while the cyclohexadiene ring can undergo various addition and substitution reactions. The compound’s effects are mediated by its ability to form stable intermediates and products in these reactions.
Comparaison Avec Des Composés Similaires
1,4-Cyclohexadiene-1,2-dicarboxylic anhydride: Similar structure but lacks the ester groups.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains two ester groups but differs in the position of the functional groups.
Cyclohexa-1,4-diene-1,2-dicarboxylic acid dimethyl ester: Similar ester groups but different ring structure.
Propriétés
Numéro CAS |
58983-21-4 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
dimethyl 4-methylcyclohexa-1,4-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H14O4/c1-7-4-5-8(10(12)14-2)9(6-7)11(13)15-3/h4H,5-6H2,1-3H3 |
Clé InChI |
AKQJNYPDLKHJTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(=C(C1)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
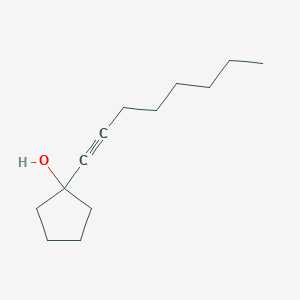
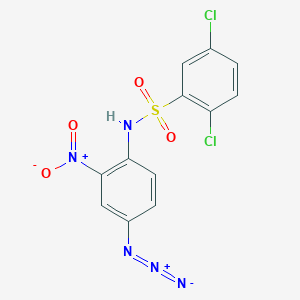
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
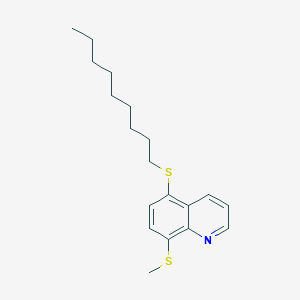
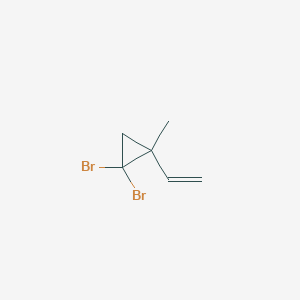
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
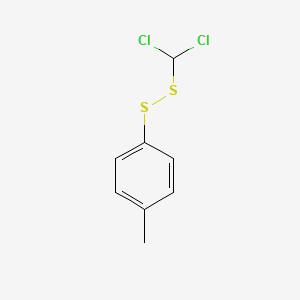
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
